1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one
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Overview
Description
1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one is an organic compound with the chemical formula C11H8F6O3 It is characterized by the presence of trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the formation of the propan-2-one structure. One common synthetic route includes the following steps:
Trifluoromethoxylation: The phenyl ring is subjected to trifluoromethoxylation using reagents such as trifluoromethoxy iodide (CF3OI) in the presence of a base.
Formation of Propan-2-one: The trifluoromethoxylated phenyl compound is then reacted with a suitable ketone precursor under acidic or basic conditions to form the propan-2-one structure.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Chemical Reactions Analysis
1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy groups under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one can be compared with other trifluoromethoxy-containing compounds, such as:
1-[3,5-bis(trifluoromethyl)phenyl]propan-2-one: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups. The trifluoromethoxy groups provide different electronic and steric effects.
3,5-bis(trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy groups on a benzaldehyde structure, used in different synthetic applications.
3,5-bis(trifluoromethoxy)aniline: Aniline derivative with trifluoromethoxy groups, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
1803745-49-4 |
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Molecular Formula |
C11H8F6O3 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
FQOZYBXZDRNRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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